molecular formula C8H12ClN3OS B036912 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate CAS No. 38894-11-0

2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate

Cat. No. B036912
CAS RN: 38894-11-0
M. Wt: 233.72 g/mol
InChI Key: IYXXQOGEFHAQGU-GPWRMYTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of hydrazonoyl halides with other chemical precursors. For instance, Abdelhamid et al. (1999) describe a process where 2,3-dihydro-1,3,4-thiadiazoles are synthesized through the reaction of hydrazonoyl halides with alkyl benzoylhydrazinecarbodithioates in the presence of ethanolic triethylamine. Similar methodologies might be applicable to the synthesis of 2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate, involving strategic modifications to the starting materials and reaction conditions to accommodate the unique structural features of the target compound (Abdelhamid, A., Abdel-Riheem, N. A., & Emam, H. A., 1999).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including 2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate, typically features a thiazole core with various substituents that influence the compound's chemical behavior. Wouters et al. (2002) have elucidated the crystal structures of similar thiazole derivatives, highlighting the importance of hydrogen bonding in stabilizing the molecular structure. Such insights into the molecular structure are crucial for understanding the reactivity and potential applications of these compounds (Wouters, J., Norberg, B., & Guccione, S., 2002).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, which are largely dependent on the functional groups attached to the thiazole ring. For example, the reaction of hydrazonoyl halides with different substrates can lead to the formation of a wide array of thiazole-based compounds, as demonstrated by the synthesis of 1,3,4-thiadiazoles from hydrazonoyl bromides reacting with different thiols and dithiocarbamates. This versatility in chemical reactions underscores the reactivity of the thiazole core and its derivatives (Hassan, N., & Abdelhamid, A., 1997).

Scientific Research Applications

Corrosion Inhibition

2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate derivatives have been explored for their corrosion inhibiting properties. For example, El aoufir et al. (2020) investigated thiazole-4-carboxylates, similar in structure, for their efficacy in inhibiting corrosion of mild steel in hydrochloric acid. Various techniques like electrochemical measurements and SEM-EDX analysis were utilized to understand the inhibition mechanism, revealing a mixed-type of corrosion inhibition activity (El aoufir et al., 2020).

Analytical Chemistry Applications

In analytical chemistry, specific derivatives of 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate have been used for detection purposes. Nagaraja et al. (2019) developed a spectrophotometric method using MBTH, a similar compound, for the determination of trace amounts of thallium(III) in water and urine samples. This method offered a rapid, sensitive, and selective approach for thallium(III) detection (Nagaraja et al., 2019).

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been a subject of interest. Ramadan (2016) synthesized 2-hydrazono-2(3H)-thiazole derivatives and evaluated their in vitro antimicrobial activity against various pathogens. The study highlighted significant activity against E. coli and C. albicans (Ramadan, 2016).

Catalysis

2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate derivatives have also been incorporated in catalysis. Ghorbanloo and Alamooti (2017) discussed the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its efficiency as a reusable catalyst for oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Photophysical Properties

In the realm of photophysical studies, Gautam and Chaudhary (2015) examined new hydrazono-thiazole derivatives decorated with N-methyl tetrahydrocarbazole pendant. The study focused on the photophysical properties of these compounds, which could have implications in the development of optical materials (Gautam & Chaudhary, 2015).

properties

IUPAC Name

(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.ClH.H2O/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;;/h2-5H,9H2,1H3;1H;1H2/b10-8-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXXQOGEFHAQGU-GPWRMYTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate

CAS RN

850736-31-1, 38894-11-0
Record name 3-Methyl-2-benzothiazolone hydrazone hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850736311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYL-2-BENZOTHIAZOLONE HYDRAZONE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CHJ2TTY78
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate
Reactant of Route 2
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate
Reactant of Route 3
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate
Reactant of Route 4
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate
Reactant of Route 5
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate
Reactant of Route 6
Reactant of Route 6
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.